Cas no 921110-69-2 (1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

1-(4-Chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea is a synthetic urea derivative featuring a chlorophenyl and cyclohexyltetrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a bioactive scaffold, particularly in the development of enzyme inhibitors or receptor modulators. The presence of the tetrazole ring enhances metabolic stability and bioavailability, while the chlorophenyl group may contribute to binding affinity in target interactions. Its structural complexity allows for fine-tuning of physicochemical properties, making it a versatile intermediate for pharmaceutical research. The compound's stability under physiological conditions and synthetic accessibility further support its utility in drug discovery applications.
1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea structure
921110-69-2 structure
Product name:1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
CAS No:921110-69-2
MF:C16H21ClN6O
MW:348.830541372299
CID:6530155

1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
    • Urea, N-[(4-chlorophenyl)methyl]-N'-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-
    • Inchi: 1S/C16H21ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,18,19,24)
    • InChI Key: IXQNLUXBXLUVTR-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C(Cl)C=C1)C(NCC1N(C2CCCCC2)N=NN=1)=O

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 646.3±48.0 °C(Predicted)
  • pka: 12.20±0.46(Predicted)

1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2072-0312-2mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2072-0312-4mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2072-0312-5μmol
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2072-0312-1mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2072-0312-10mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2072-0312-2μmol
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0312-3mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2072-0312-25mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2072-0312-40mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2072-0312-15mg
1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921110-69-2 90%+
15mg
$89.0 2023-05-16

1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Related Literature

Additional information on 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea

Research Brief on 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea (CAS: 921110-69-2)

1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea (CAS: 921110-69-2) is a synthetic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This urea derivative, characterized by its tetrazole and chlorophenyl moieties, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have explored its pharmacokinetic properties, metabolic stability, and potential as a lead compound for drug development.

Recent research has focused on the compound's mechanism of action, with particular emphasis on its interaction with specific biological targets. In vitro studies have demonstrated that 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways has been attributed to its unique structural configuration, which allows for optimal binding to active sites while maintaining metabolic stability.

Pharmacokinetic evaluations of 921110-69-2 have revealed favorable absorption and distribution profiles in animal models, with moderate plasma protein binding and acceptable bioavailability. These properties, combined with its demonstrated in vitro activity, position this compound as a promising candidate for further preclinical development. Recent optimization efforts have focused on improving its solubility and reducing potential off-target effects through structural modifications of the tetrazole and urea components.

From a synthetic chemistry perspective, novel routes for the preparation of 1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea have been developed to improve yield and purity. Recent advancements in catalytic methods have enabled more efficient construction of the tetrazole ring system, addressing previous challenges in the synthetic pathway. These improvements have facilitated larger-scale production for comprehensive biological evaluation.

Looking forward, research on 921110-69-2 is expected to progress to more advanced preclinical studies, including detailed toxicological assessments and formulation development. The compound's unique chemical structure and demonstrated biological activity make it a valuable subject for continued investigation in drug discovery programs targeting specific disease pathways. Future studies will likely explore structure-activity relationships through systematic modification of its core structure to optimize therapeutic potential while minimizing adverse effects.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd